1-Ethyl-3-methylimidazolium dibutyl phosphate
Overview
Description
1-Ethyl-3-methylimidazolium dibutyl phosphate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
1-Ethyl-3-methylimidazolium dibutyl phosphate is an imidazolium-based ionic liquid . It is primarily used as a solvent in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions, where it facilitates the interaction between them .
Mode of Action
This compound acts as a medium for chemical reactions, enabling the reactants to interact more effectively . It can dissolve cellulose , indicating its potential role in facilitating reactions involving cellulose or similar compounds .
Pharmacokinetics
It’s important to note that this compound is fully miscible in water , which could influence its distribution and elimination in a biological system.
Result of Action
The result of the action of this compound is the facilitation of chemical reactions. By acting as a solvent, it allows reactants to interact more effectively, potentially leading to higher reaction yields .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of water. For example, it has high thermal stability , which means it can facilitate reactions at a wide range of temperatures. Additionally, its miscibility in water allows it to be used in reactions that take place in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium dibutyl phosphate can be synthesized through a reaction between 1-ethyl-3-methylimidazolium and dibutyl phosphate. The reaction typically involves the use of an appropriate solvent and may require specific temperature and pressure conditions to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to maintain consistent quality and high purity levels, often exceeding 97% as determined by high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methylimidazolium dibutyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolium derivatives, while substitution reactions can produce various substituted imidazolium compounds .
Scientific Research Applications
1-Ethyl-3-methylimidazolium dibutyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization
Biology: The compound is employed in the extraction and purification of biomolecules, such as proteins and nucleic acids
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a medium for pharmaceutical formulations
Industry: It is utilized in industrial processes, such as electroplating, lubrication, and as an additive in lubricants and fuels
Comparison with Similar Compounds
- 1-Ethyl-3-methylimidazolium diethyl phosphate
- 1-Butyl-3-methylimidazolium dibutyl phosphate
- 1-Ethyl-3-methylimidazolium dimethyl phosphate
Comparison: 1-Ethyl-3-methylimidazolium dibutyl phosphate is unique due to its specific combination of the imidazolium cation and dibutyl phosphate anion. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Compared to similar compounds, it offers distinct advantages in terms of solubility, thermal stability, and reactivity .
Properties
IUPAC Name |
dibutyl phosphate;1-ethyl-3-methylimidazol-3-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P.C6H11N2/c1-3-5-7-11-13(9,10)12-8-6-4-2;1-3-8-5-4-7(2)6-8/h3-8H2,1-2H3,(H,9,10);4-6H,3H2,1-2H3/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXRTKFKTIRDST-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)([O-])OCCCC.CCN1C=C[N+](=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N2O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584826 | |
Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium dibutyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869858-84-4 | |
Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium dibutyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylimidazolium dibutyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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